1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a (4-fluorophenyl)sulfanylmethyl group at position 3. The sulfanylmethyl (–SCH2–) linker connects the central benzene ring to a para-fluorinated phenyl group, imparting unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the dual fluorination and sulfur-based functionalization, which influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
1-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLULVBBHZINOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
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Suzuki-Miyaura Coupling Reaction: : This method is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . For this compound, the starting materials could include 1-fluoro-3-iodobenzene and 4-fluorophenylboronic acid, with the reaction facilitated by a palladium catalyst such as Pd(PPh3)4 and a base like K2CO3 in an aqueous or alcoholic solvent.
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Thioether Formation: : Another synthetic route involves the formation of a thioether bond. This can be achieved by reacting a fluorobenzyl halide with a thiol derivative of the fluorophenyl group under basic conditions .
Chemical Reactions Analysis
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules, utilizing catalysts like palladium or copper.
Common reagents used in these reactions include bases (e.g., K2CO3, NaOH), oxidizing agents (e.g., H2O2, m-CPBA), and various catalysts (e.g., Pd(PPh3)4, CuI).
Scientific Research Applications
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Material Science: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of fluorinated compounds’ interactions with biological systems, which can lead to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action for 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and structures. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, potentially affecting enzyme activity or receptor interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443331-48-3)
- Structural Differences : Replaces the 1-fluoro substituent with chlorine and introduces an additional fluorine at position 2.
- Impact: Chlorine’s stronger electron-withdrawing effect (compared to fluorine) increases the compound’s electrophilicity.
- Applications : Likely exhibits distinct reactivity in Suzuki-Miyaura couplings due to altered electronic effects.
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443340-81-5)
- Structural Differences : The sulfanylmethyl group is attached to a meta-fluorophenyl (3-fluorophenyl) instead of para-fluorophenyl.
- Impact : Meta-substitution reduces conjugation with the sulfur atom, leading to weaker electron-withdrawing effects compared to the para-substituted analogue. This may lower thermal stability and alter solubility in polar solvents .
- Crystallography : Meta-substitution could disrupt symmetric crystal packing observed in para-substituted derivatives, as seen in related fluorophenyl compounds .
Functional Group Variations
1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)
- Structural Differences : Replaces the sulfanylmethyl group with a trifluoromethyl (–CF3) group.
- Impact : The –CF3 group is a stronger electron-withdrawing group than –SCH2–, significantly increasing the compound’s electronegativity and lipophilicity. This enhances stability against oxidation but reduces nucleophilic substitution reactivity .
(E)-(4-Fluorophenyl){2-[(4-fluorophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ec)
- Structural Differences : Incorporates a sulfonyl (–SO2–) group instead of sulfanyl (–S–) and includes a vinyl linkage.
- Impact : The sulfonyl group enhances oxidative stability and hydrogen-bonding capacity, making it more polar than the sulfanylmethyl analogue. The vinyl group introduces rigidity, affecting conformational flexibility .
- Synthesis : Requires nickel-catalyzed reactions for vinyl-sulfone formation, contrasting with simpler thiol-ene or nucleophilic substitution routes for sulfanylmethyl derivatives .
Physicochemical and Crystallographic Comparisons
Steric and Conformational Effects
- Nonplanar Distortions: Steric repulsion between the 4-fluorophenyl group and the benzene ring in 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene may induce nonplanar geometry, similar to metalloporphyrins with bulky meso-substituents .
- Crystal Packing: Fluorophenyl-substituted compounds often exhibit centrosymmetric dimers via C–H···F or C–H···O interactions. For example, 1,2-bis(4-fluorophenyl)acenaphthene derivatives form dimeric aggregates stabilized by non-classical hydrogen bonds .
Solubility and Reactivity
- Lipophilicity: The sulfanylmethyl group in the target compound increases polarity compared to –CF3 analogues, improving aqueous solubility. However, dual fluorination reduces solubility relative to non-fluorinated derivatives .
- Reactivity : The sulfur atom in the sulfanylmethyl group serves as a nucleophilic site for oxidation to sulfoxides or sulfones, enabling diverse functionalization pathways .
Biological Activity
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a sulfanylmethyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 236.2788 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The compound's structure enables unique chemical properties, including:
- Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
- Sulfanylmethyl Group : This moiety may interact with various biological targets, including enzymes and receptors, influencing their activity.
This compound likely exerts its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial in melanin production.
- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways and leading to physiological changes.
Inhibitory Effects
Recent studies have reported the inhibitory effects of compounds related to this compound. Below is a summary of IC50 values for related compounds demonstrating their potency as enzyme inhibitors:
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 1a | 2.96 ± 0.34 | Tyrosinase |
| Compound 2c | 1.73 ± 0.15 | Tyrosinase |
| Compound 3b | 4.43 ± 0.20 | Tyrosinase |
| Kojic Acid (KA) | 17.76 ± 0.18 | Reference |
These results indicate that modifications to the sulfanylmethyl group can enhance inhibitory activity against tyrosinase, suggesting that similar modifications in this compound could yield potent derivatives.
Study on Tyrosinase Inhibition
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfanylmethyl derivatives and evaluated their inhibitory effects on tyrosinase. The study highlighted the importance of the fluorinated phenyl group in enhancing enzyme inhibition, with several derivatives showing IC50 values significantly lower than that of the reference compound kojic acid .
Pharmacological Evaluation
Another study focused on the pharmacological evaluation of similar compounds for anti-cancer activity. The findings suggested that compounds with a fluorinated aromatic system exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications for derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
